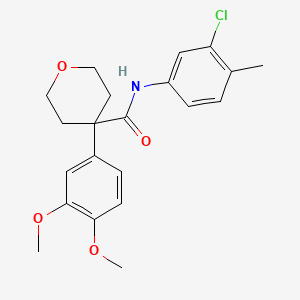![molecular formula C20H25NO7S B4673196 Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate](/img/structure/B4673196.png)
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate
Descripción general
Descripción
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate is a complex organic compound with a unique structure that includes a sulfamoyl group, a dimethoxyphenyl group, and a phenoxyacetate moiety
Métodos De Preparación
The synthesis of Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate typically involves multiple steps One common method includes the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acidThe final step involves the coupling of the resulting intermediate with 2-methylphenoxyacetic acid under specific reaction conditions, such as the use of a base like sodium hydroxide [2][2].
Análisis De Reacciones Químicas
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium azide or thiolates.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Aplicaciones Científicas De Investigación
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells or the inhibition of bacterial enzymes .
Comparación Con Compuestos Similares
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate can be compared with other similar compounds, such as:
Methyl 3,4-dimethoxyphenylacetate: This compound lacks the sulfamoyl group and has different chemical properties and applications.
Methyl 2-(3,4-dimethoxyphenyl)acetate: Similar in structure but without the sulfamoyl and phenoxyacetate groups, leading to different reactivity and uses.
Methyl 4-methoxyphenylacetate: Contains a methoxy group instead of a dimethoxyphenyl group, resulting in distinct chemical behavior
These comparisons highlight the unique features of this compound, particularly its sulfamoyl group, which imparts specific biological and chemical properties.
Propiedades
IUPAC Name |
methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7S/c1-14-11-16(6-8-17(14)28-13-20(22)27-4)29(23,24)21-10-9-15-5-7-18(25-2)19(12-15)26-3/h5-8,11-12,21H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQJVJVHRJYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B4673117.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4673124.png)


![2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4673166.png)
![2,3-Bis[4-(2-phenylethynyl)phenyl]quinoxaline-6-carboxylic acid](/img/structure/B4673173.png)
![4-tert-butyl-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4673181.png)

![2-(ETHYLSULFANYL)-6-PHENYL-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B4673190.png)


![3-({[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4673210.png)
![N~5~-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673214.png)
